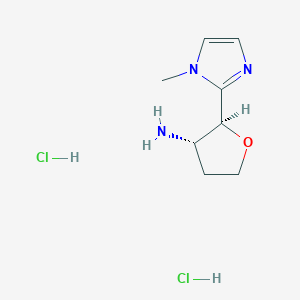

(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNWDBKJTWJJSL-JFYKYWLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCO2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@@H]2[C@H](CCO2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The primary application of (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride lies in its potential as a therapeutic agent. Research indicates that compounds with imidazole moieties often exhibit significant biological activity, including antimicrobial and anticancer effects.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of similar imidazole-containing compounds. For instance, a related compound demonstrated significant antimitotic activity against human tumor cells, highlighting the potential for this compound to be developed into an anticancer drug .

Drug Design and Development

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties. The compound can serve as a lead structure for designing new drugs targeting specific pathways in disease processes.

Example: Structural Modifications

By altering substituents on the imidazole ring or the oxolane structure, researchers can potentially improve the compound's efficacy and selectivity against cancer cells or other disease targets .

Biochemical Research

The compound's ability to interact with various biological macromolecules makes it valuable for biochemical studies. It can be used to probe enzyme mechanisms or as a tool in studying cellular signaling pathways.

Application: Enzyme Inhibition Studies

Research has shown that imidazole derivatives can act as enzyme inhibitors. Thus, this compound could be tested for its ability to inhibit specific enzymes involved in metabolic pathways or disease states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key differences between the target compound and its closest analogs:

Functional and Pharmacological Implications

a) Stereochemistry and Bioactivity

- The (2S,3S) configuration of the target compound may confer selectivity in chiral biological environments (e.g., enzyme active sites), whereas the racemic analog could exhibit mixed efficacy or off-target effects.

b) Salt Form and Solubility

- Both the target compound and its analogs are dihydrochloride salts, suggesting improved solubility over free bases. This is critical for in vitro assays or formulation development.

c) Structural Moieties

- The imidazole group (target compound and rac-analog ) may mimic histidine residues in proteins, enabling interactions with metal ions or histidine-recognizing receptors .

- The bromopyridine group (analog ) introduces steric bulk and electronegativity, which could enhance binding to aromatic pockets in targets like kinases or GPCRs.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Use multi-step organic synthesis involving cyclization of imidazole precursors with oxolane intermediates under reflux conditions (e.g., acetic acid as a solvent, 3–5 h reflux) . Enantioselective synthesis may require chiral catalysts to maintain the (2S,3S) configuration.

- Purification : Recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) or HPLC with a C18 column can isolate the dihydrochloride salt. Monitor purity via LC-MS (≥95% purity threshold) .

- Troubleshooting : Adjust stoichiometry of reagents (e.g., 1.1:1 molar ratio for aldehyde derivatives) to minimize by-products like unreacted imidazole intermediates .

Advanced Structural Analysis

Q. Q2: How can the stereochemistry and molecular conformation of this compound be rigorously validated?

Methodological Answer:

- Basic Validation : Use -NMR and -NMR to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) verifies molecular weight (e.g., expected m/z for CHClNO) .

- Advanced Techniques : Single-crystal X-ray diffraction (XRD) resolves absolute stereochemistry. Computational modeling (DFT or molecular dynamics) predicts stable conformers and hydrogen-bonding patterns in the dihydrochloride form .

Biological Activity Profiling

Q. Q3: What experimental designs are suitable for evaluating this compound’s bioactivity against enzymatic targets?

Methodological Answer:

- Basic Assays : Screen for inhibition of imidazole-dependent enzymes (e.g., histidine decarboxylase) using fluorometric or colorimetric assays (IC determination). Include positive controls like cimetidine .

- Advanced Studies : Perform surface plasmon resonance (SPR) to quantify binding kinetics (, ) or use cryo-EM to visualize target interactions. Validate selectivity via kinase profiling panels .

Stability and Solubility Challenges

Q. Q4: How can researchers address discrepancies in solubility and stability data reported for this compound?

Methodological Answer:

- Basic Protocol : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Advanced Analysis : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Pair with solid-state NMR to identify degradation products (e.g., free amine formation under acidic conditions) .

Mechanistic Studies

Q. Q5: What strategies are effective for elucidating the mechanism of action in cellular models?

Methodological Answer:

- Basic Approach : Perform gene expression profiling (qPCR or RNA-seq) in treated vs. untreated cells to identify pathways modulated by the compound .

- Advanced Techniques : Use CRISPR-Cas9 knockout libraries to pinpoint target genes. For receptor-mediated effects, employ FRET-based assays to monitor conformational changes .

Analytical Method Development

Q. Q6: How can researchers optimize chromatographic methods for quantifying this compound in biological matrices?

Methodological Answer:

- Basic Method : Develop a reverse-phase HPLC-UV method (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate linearity (1–100 µg/mL) and recovery rates (>90%) .

- Advanced Hyphenation : Use LC-MS/MS with ESI+ ionization for enhanced sensitivity (LOD ≤ 0.1 ng/mL). Apply matrix-matched calibration to correct for plasma/serum interference .

Data Contradiction Analysis

Q. Q7: How should conflicting bioactivity results between in vitro and in vivo studies be resolved?

Methodological Answer:

- Step 1 : Verify compound stability in physiological buffers (e.g., plasma esterase resistance) .

- Step 2 : Assess bioavailability via pharmacokinetic studies (IV vs. oral administration). Use microdialysis to measure free drug concentrations in target tissues .

- Step 3 : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Troubleshooting Synthesis Yield

Q. Q8: What steps can improve low yields during the final dihydrochloride salt formation?

Methodological Answer:

- Adjust pH : Precisely control HCl addition (pH 4–5) to avoid over-protonation. Use stoichiometric HCl gas in anhydrous conditions for higher crystallinity .

- Solvent Optimization : Switch from ethanol to isopropanol for slower crystallization. Add seed crystals to induce nucleation .

In Vivo vs. In Vitro Discrepancies

Q. Q9: Why might in vitro potency fail to translate to in vivo efficacy, and how can this be addressed?

Methodological Answer:

- Basic Check : Measure plasma protein binding (e.g., >90% binding reduces free drug availability) .

- Advanced Strategy : Use PEGylated nanoparticles or liposomal encapsulation to enhance blood-brain barrier penetration or tissue targeting .

Structure-Activity Relationship (SAR) Studies

Q. Q10: How can systematic SAR studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.